molecular formula C9H7FN2O B1270891 3-(4-Fluorophenyl)isoxazol-5-amine CAS No. 81465-82-9

3-(4-Fluorophenyl)isoxazol-5-amine

Cat. No. B1270891
Key on ui cas rn: 81465-82-9
M. Wt: 178.16 g/mol
InChI Key: UUIDVOMRKXGYHN-UHFFFAOYSA-N
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Patent
US04336264

Procedure details

(4-Fluorobenzoyl)acetonitrile (10 g., 0.063 mol) and 200 ml. of ethyl alcohol were placed in a 500 ml. 1-neck flask. To the reaction mixture was added in portionwise fashion a solution comprised of 24 g. of sodium acetate and 18.3 g. of hydroxylamine.HCl in 200 ml. of H2O. After refluxing for three days, the reaction mixture was cooled to room temperature. About half the solvent was removed and then an oily layer formed. The residue was extracted thoroughly in ether and then the combined ether extracts were washed in water, brine, and then dried over MgSO4. When the ether was removed orange crystals formed which were recrystallized from diethyl ether/hexane, m.p., 98°-99° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([CH2:8][C:9]#[N:10])=O)=[CH:4][CH:3]=1.C([O-])(=O)C.[Na+].[NH2:18][OH:19].Cl>O.C(O)C>[F:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]2[CH:8]=[C:9]([NH2:10])[O:19][N:18]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C(=O)CC#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture was added in portionwise fashion a solution
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for three days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
About half the solvent was removed
CUSTOM
Type
CUSTOM
Details
an oily layer formed
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted thoroughly in ether
WASH
Type
WASH
Details
the combined ether extracts were washed in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and then dried over MgSO4
CUSTOM
Type
CUSTOM
Details
When the ether was removed orange crystals
CUSTOM
Type
CUSTOM
Details
formed which
CUSTOM
Type
CUSTOM
Details
were recrystallized from diethyl ether/hexane, m.p., 98°-99° C.

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1=NOC(=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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